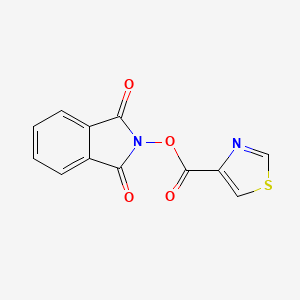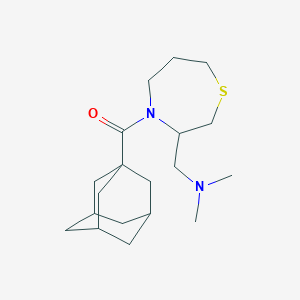
(1s,3s)-Adamantan-1-yl(3-((dimethylamino)methyl)-1,4-thiazepan-4-yl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
(1s,3s)-Adamantan-1-yl(3-((dimethylamino)methyl)-1,4-thiazepan-4-yl)methanone is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields.
Scientific Research Applications
Synthesis and Chemical Reactions
The adamantane structure serves as a core for synthesizing diverse chemical compounds, demonstrating unique reactivities and applications in material science and medicinal chemistry. For instance, adamantane derivatives have been synthesized through regioselective cycloadditions, highlighting their utility in creating complex molecular architectures (Domagała et al., 2003). Another example includes the C-methylation of alcohols by trimethylaluminium, showcasing adamantane's role in modifying alcohol functionalities to enhance molecular properties (Harney et al., 1974).
Biological and Pharmacological Applications
Adamantane derivatives have been explored for their biological activities, including anti-inflammatory properties. Novel tetrahydropyrimidine–adamantane hybrids have been synthesized and evaluated for their anti-inflammatory activities, revealing the therapeutic potential of adamantane-based compounds (Kalita et al., 2015). Furthermore, adamantane's role in enhancing the efficacy of other pharmacologically active molecules has been demonstrated, providing insights into its utility in drug development and synthesis.
Material Science and Catalysis
In material science and catalysis, adamantane derivatives have contributed to advancements in polymerization processes and the development of new materials. For example, the synthesis and electrospinning of polycaprolactone using adamantane-based catalysts illustrate how these compounds can influence the properties of polymers and facilitate the creation of novel materials with desirable characteristics (Kouparitsas et al., 2019).
properties
IUPAC Name |
1-adamantyl-[3-[(dimethylamino)methyl]-1,4-thiazepan-4-yl]methanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H32N2OS/c1-20(2)12-17-13-23-5-3-4-21(17)18(22)19-9-14-6-15(10-19)8-16(7-14)11-19/h14-17H,3-13H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CPIYMGVSLLMORT-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CC1CSCCCN1C(=O)C23CC4CC(C2)CC(C4)C3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H32N2OS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(1s,3s)-Adamantan-1-yl(3-((dimethylamino)methyl)-1,4-thiazepan-4-yl)methanone | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


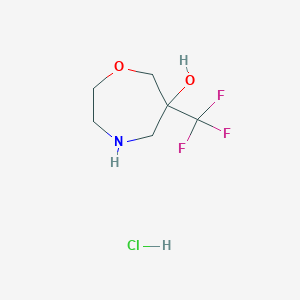
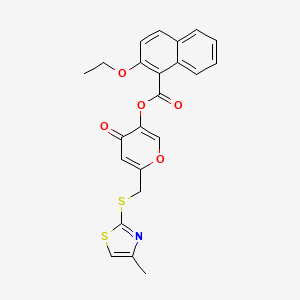
![N-(1-cyanocyclopentyl)-2-[4,5-dimethyl-1-(2-methylpropyl)imidazol-2-yl]sulfanylacetamide](/img/structure/B2361012.png)


![1-(4-bromophenyl)-3-(4-methoxyphenyl)tetrahydro-1H-thieno[3,4-d]imidazol-2(3H)-one 5,5-dioxide](/img/structure/B2361016.png)
![8-isobutyl-1,3-dimethyl-7-phenyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2361019.png)


![2-[2-(2,5-Dimethylphenyl)-2-oxoethyl]-4-propyl-2,4-dihydro[1,2,4]triazolo[4,3-a]quinazoline-1,5-dione](/img/structure/B2361024.png)
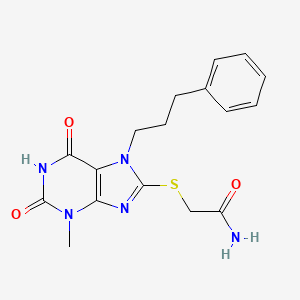
![4-Amino-N-[3-(diethylamino)propyl]-1-methyl-1H-pyrazole-5-carboxamide](/img/structure/B2361026.png)
